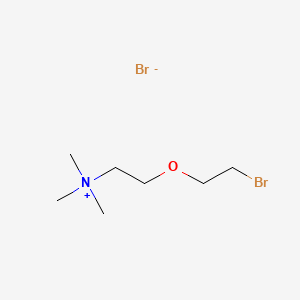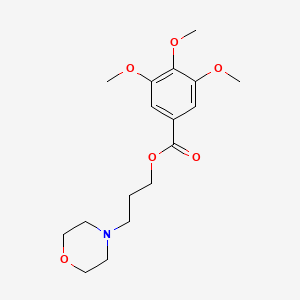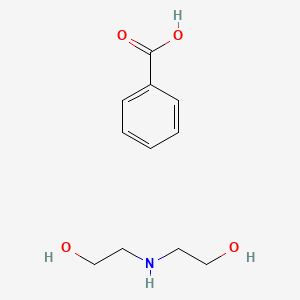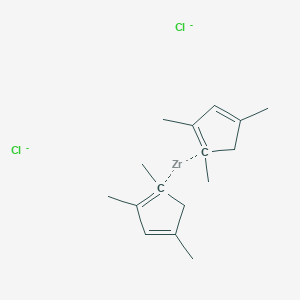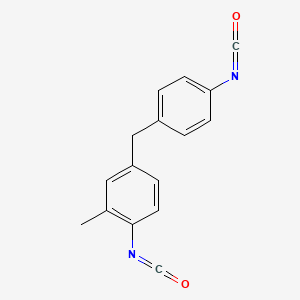![molecular formula C7H6ClNO2 B13752667 [Chloro(nitro)methyl]benzene CAS No. 25567-68-4](/img/structure/B13752667.png)
[Chloro(nitro)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Chloro(nitro)methyl]benzene is an aromatic compound characterized by the presence of a chlorine atom, a nitro group, and a methyl group attached to a benzene ring. This compound is part of the broader class of chlorinated nitroaromatic compounds, which are known for their diverse applications in industrial chemistry, pharmaceuticals, and environmental science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Chloro(nitro)methyl]benzene typically involves a multi-step process starting from benzene. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group.
Chlorination: The nitrated benzene is then subjected to chlorination using chlorine gas (Cl₂) in the presence of a catalyst such as ferric chloride (FeCl₃) to add the chlorine atom.
Methylation: Finally, the compound undergoes Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
[Chloro(nitro)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group activates the benzene ring towards nucleophilic attack, allowing substitution reactions with nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction: The nitro group can be reduced to an amino group (NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The methyl group can be oxidized to a carboxylic acid (COOH) using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in solvents such as ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acids: Formed by the oxidation of the methyl group.
Substituted Aromatics: Formed by nucleophilic substitution reactions.
科学的研究の応用
[Chloro(nitro)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of [Chloro(nitro)methyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating the formation of various substituted products. The chlorine atom and methyl group also influence the reactivity and orientation of the compound in these reactions.
類似化合物との比較
Similar Compounds
Chlorobenzene: Contains only a chlorine atom attached to the benzene ring.
Nitrobenzene: Contains only a nitro group attached to the benzene ring.
Toluene: Contains only a methyl group attached to the benzene ring.
Uniqueness
[Chloro(nitro)methyl]benzene is unique due to the presence of all three substituents (chlorine, nitro, and methyl) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it a valuable compound in various chemical syntheses and industrial applications.
特性
CAS番号 |
25567-68-4 |
|---|---|
分子式 |
C7H6ClNO2 |
分子量 |
171.58 g/mol |
IUPAC名 |
[chloro(nitro)methyl]benzene |
InChI |
InChI=1S/C7H6ClNO2/c8-7(9(10)11)6-4-2-1-3-5-6/h1-5,7H |
InChIキー |
BVJSGOYEEDZAGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C([N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



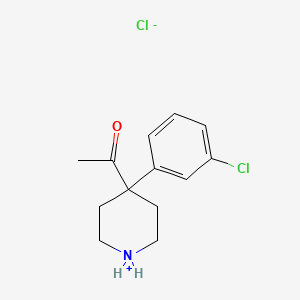
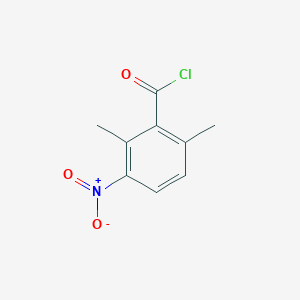
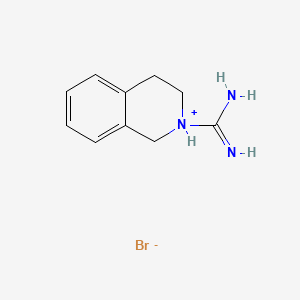
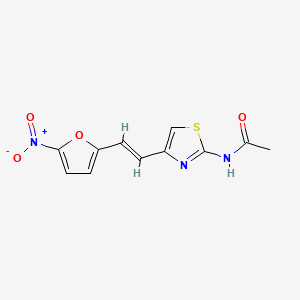
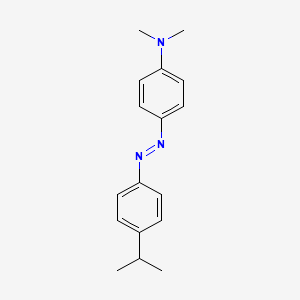
![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)

![2-[(Propan-2-ylideneamino)oxy]hexan-1-ol](/img/structure/B13752646.png)
